molecular formula C29H24F2N4O6 B11476115 5-fluoro-N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-2-carbohydrazide

5-fluoro-N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-2-carbohydrazide

Cat. No.: B11476115
M. Wt: 562.5 g/mol
InChI Key: OOICMQNBBZCPQX-JJKQSNDFSA-N
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Description

5-FLUORO-N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry

Preparation Methods

The synthesis of 5-FLUORO-N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE typically involves the condensation of appropriate hydrazides with aldehydes or ketones in solvents like ethanol, methanol, or tetrahydrofuran . The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the Schiff base. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of methoxy groups and the indole ring allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, targeting the oxazole ring or the Schiff base linkage.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures, often under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction .

Scientific Research Applications

5-FLUORO-N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE has several scientific research applications:

Comparison with Similar Compounds

Compared to other Schiff base hydrazones, 5-FLUORO-N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and resulting properties.

Properties

Molecular Formula

C29H24F2N4O6

Molecular Weight

562.5 g/mol

IUPAC Name

5-fluoro-N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-1H-indole-2-carboxamide

InChI

InChI=1S/C29H24F2N4O6/c1-37-25-20(11-19-12-23(35-41-19)15-3-5-17(30)6-4-15)21(26(38-2)28-27(25)39-14-40-28)13-32-34-29(36)24-10-16-9-18(31)7-8-22(16)33-24/h3-10,13,19,33H,11-12,14H2,1-2H3,(H,34,36)/b32-13+

InChI Key

OOICMQNBBZCPQX-JJKQSNDFSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC6=C(N5)C=CC(=C6)F)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC6=C(N5)C=CC(=C6)F)OC)OCO2

Origin of Product

United States

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